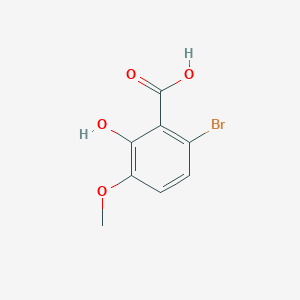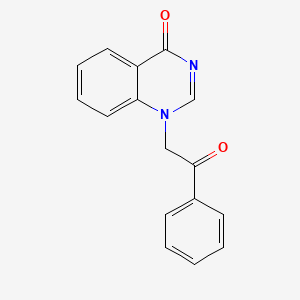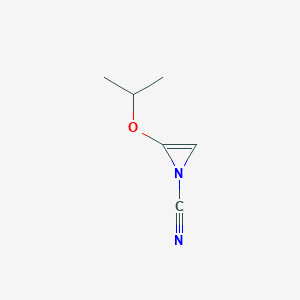
(3R)-3-amino-4-(3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-4-(m-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a tolyl group attached to the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of the compound using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.
Another method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to form the desired amino acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of ®-3-amino-4-(m-tolyl)butanoic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly popular in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products have diverse applications in different fields.
Applications De Recherche Scientifique
®-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ®-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
®-3-amino-4-(m-tolyl)butanoic acid can be compared with other similar compounds, such as:
(S)-3-amino-4-(m-tolyl)butanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-(m-tolyl)butanoic acid: Lacks the amino group, resulting in different chemical reactivity and applications.
3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a tolyl group, leading to different interactions and applications.
The uniqueness of ®-3-amino-4-(m-tolyl)butanoic acid lies in its specific stereochemistry and the presence of the tolyl group, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
SMOOMZALOMCYEF-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N |
SMILES canonique |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)



![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)



![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)

